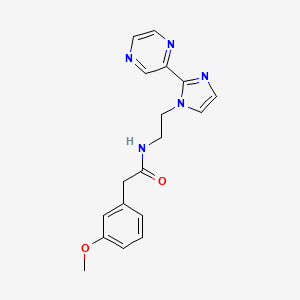
2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound . This ring is attached to a pyridine ring, another type of heterocycle, which is substituted with two methyl groups and a carbonitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine ring, followed by the introduction of the methyl and carbonitrile groups. The 1,2,4-triazole ring could then be formed and attached to the pyridine ring in a subsequent step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole and pyridine rings, along with the attached methyl and carbonitrile groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The 1,2,4-triazole and pyridine rings could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the presence of the 1,2,4-triazole and pyridine rings could influence its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile and its derivatives are primarily used in chemical synthesis. A study by Yassin (2009) details the synthesis of various derivatives, highlighting the compound's versatility in creating pyrazolo, isoxazolo, and pyridoquinazoline derivatives. This compound serves as a foundation for synthesizing diverse chemical structures, indicating its significance in organic chemistry and heterocyclic compound synthesis (Yassin, 2009).
Enzyme Inhibition and Biological Activity
Matsumoto et al. (2011) discussed a derivative, FYX-051, which is a potent inhibitor of bovine milk xanthine oxidoreductase. This study demonstrates the compound's potential in developing enzyme inhibitors, which can have implications in therapeutic research and drug development (Matsumoto et al., 2011).
Antibacterial Properties
In 2013, Bogdanowicz et al. explored the antibacterial activity of novel cyanopyridine derivatives, including compounds synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These compounds displayed significant antibacterial properties, indicating the potential of this chemical structure in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Catalysis and Synthesis Methods
Rahmani et al. (2018) reported an efficient synthesis method involving triazine diphosphonium hydrogen sulfate ionic liquid and microwave irradiation. This study underscores the compound's role in catalysis, providing insights into novel synthesis methods for pyridine derivatives (Rahmani et al., 2018).
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-triazole ring system have been known to exhibit a myriad of biological activities, including antimalarial, antibacterial, and antiviral activities .
Mode of Action
Preliminary studies have attempted to evaluate its interaction with the Delta RBD of the spike protein of SARS-CoV-2 by bio-layer interferometry . More research is needed to fully understand the interaction of this compound with its targets.
Biochemical Pathways
Given the preliminary studies on its interaction with the spike protein of sars-cov-2 , it can be inferred that it may have an impact on the viral entry pathway
Pharmacokinetics
The drug-likeness of the compound was investigated by predicting its pharmacokinetic properties
Result of Action
Given its potential interaction with the spike protein of SARS-CoV-2 , it can be hypothesized that it may inhibit viral entry into host cells. More research is needed to confirm this hypothesis and to further understand the molecular and cellular effects of this compound’s action.
Orientations Futures
Propriétés
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN5/c1-6-3-7(2)14-9(8(6)4-12)16-5-13-10(11)15-16/h3,5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVDNLCMSAYOOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2C=NC(=N2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromo-1H-1,2,4-triazol-1-yl)-4,6-dimethylpyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(3-chloro-2-methylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2366955.png)
![(S)-2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid hydrochloride](/img/structure/B2366956.png)
![1-(4-Bromophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2366957.png)
![2-(2-Azaspiro[3.3]heptan-6-yl)acetic acid;hydrochloride](/img/structure/B2366959.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2366962.png)


![3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2366965.png)

![N-(3-cyano-3,4,5,6,7,8-hexahydro-2H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2366967.png)